![molecular formula C16H17N3OS B7586002 [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7586002.png)
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone
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Overview
Description
[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. The compound is known to exhibit potent pharmacological properties and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone is complex and involves multiple pathways. The compound is known to interact with various cellular targets, including enzymes, receptors, and ion channels, leading to its pharmacological effects.
Biochemical and Physiological Effects
The compound [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate various signaling pathways, leading to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The compound [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone has several advantages for lab experiments. It exhibits potent activity against a wide range of diseases, making it a promising candidate for drug development. However, the compound has certain limitations, including its complex synthesis method and potential toxicity.
Future Directions
There are several future directions for the research and development of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone. These include:
1. Further studies to elucidate the mechanism of action of the compound and its cellular targets.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Evaluation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
4. Investigation of the compound's potential toxicity and safety profile.
5. Development of novel derivatives of the compound with improved pharmacological properties.
Conclusion
In conclusion, [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone is a synthetic compound with potent pharmacological properties. It has been extensively studied for its potential therapeutic applications and has several advantages for lab experiments. Further research is needed to fully elucidate the compound's mechanism of action and potential as a therapeutic agent.
Synthesis Methods
The synthesis of [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone is a complex process that involves several steps. The most commonly used method for the synthesis of this compound involves the reaction of 2,3-dihydroquinoxaline with 1,3-thiazole-4-carboxaldehyde in the presence of a suitable catalyst.
Scientific Research Applications
The compound [4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against a wide range of diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
[4-(cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c20-16(13-10-21-11-17-13)19-8-7-18(9-12-5-6-12)14-3-1-2-4-15(14)19/h1-4,10-12H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNIFGZPHOFOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(C3=CC=CC=C32)C(=O)C4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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